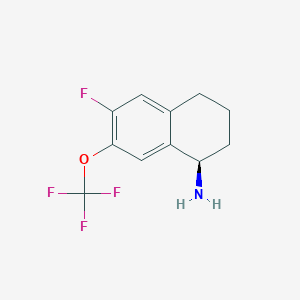
1-Naphthalenamine, 6-fluoro-1,2,3,4-tetrahydro-7-(trifluoromethoxy)-, (1R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalenamine, 6-fluoro-1,2,3,4-tetrahydro-7-(trifluoromethoxy)-, (1R)- is a complex organic compound characterized by its unique structure, which includes a naphthalene ring substituted with a fluoro group, a tetrahydro group, and a trifluoromethoxy group
Vorbereitungsmethoden
The synthesis of 1-Naphthalenamine, 6-fluoro-1,2,3,4-tetrahydro-7-(trifluoromethoxy)-, (1R)- typically involves multi-step organic reactions. The synthetic route may start with the preparation of the naphthalene ring, followed by the introduction of the fluoro and trifluoromethoxy groups through electrophilic aromatic substitution reactions. The tetrahydro group is introduced via hydrogenation under specific conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .
Analyse Chemischer Reaktionen
1-Naphthalenamine, 6-fluoro-1,2,3,4-tetrahydro-7-(trifluoromethoxy)-, (1R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the fluoro group to a hydrogen atom or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the fluoro or trifluoromethoxy groups are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions
Wissenschaftliche Forschungsanwendungen
1-Naphthalenamine, 6-fluoro-1,2,3,4-tetrahydro-7-(trifluoromethoxy)-, (1R)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of 1-Naphthalenamine, 6-fluoro-1,2,3,4-tetrahydro-7-(trifluoromethoxy)-, (1R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Naphthalenamine, 6-fluoro-1,2,3,4-tetrahydro-7-(trifluoromethoxy)-, (1R)- include other naphthalenamine derivatives with different substituents. For example:
1-Naphthalenamine, 6-chloro-1,2,3,4-tetrahydro-7-(trifluoromethoxy)-: Similar structure but with a chloro group instead of a fluoro group.
1-Naphthalenamine, 6-fluoro-1,2,3,4-tetrahydro-7-(methoxy)-: Similar structure but with a methoxy group instead of a trifluoromethoxy group. The uniqueness of 1-Naphthalenamine, 6-fluoro-1,2,3,4-tetrahydro-7-(trifluoromethoxy)-, (1R)- lies in its specific combination of substituents, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H11F4NO |
|---|---|
Molekulargewicht |
249.20 g/mol |
IUPAC-Name |
(1R)-6-fluoro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H11F4NO/c12-8-4-6-2-1-3-9(16)7(6)5-10(8)17-11(13,14)15/h4-5,9H,1-3,16H2/t9-/m1/s1 |
InChI-Schlüssel |
IVILLNCUTUMHCJ-SECBINFHSA-N |
Isomerische SMILES |
C1C[C@H](C2=CC(=C(C=C2C1)F)OC(F)(F)F)N |
Kanonische SMILES |
C1CC(C2=CC(=C(C=C2C1)F)OC(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


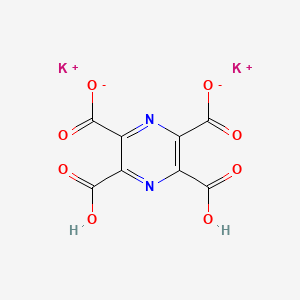
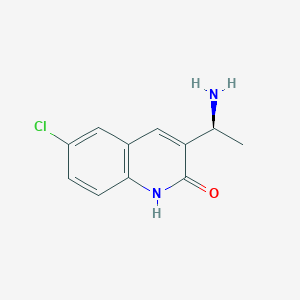
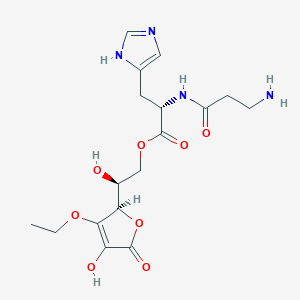
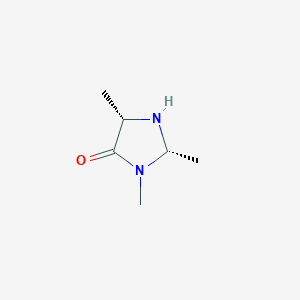
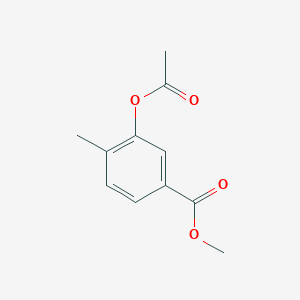
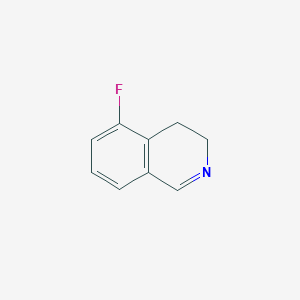
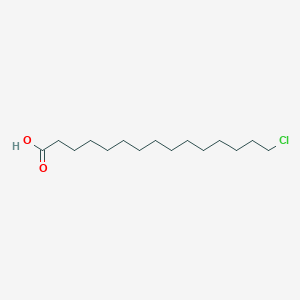

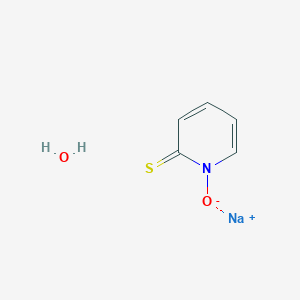
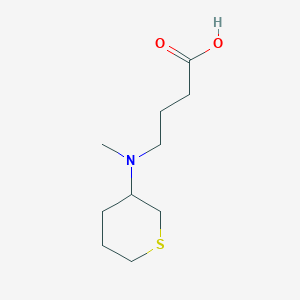
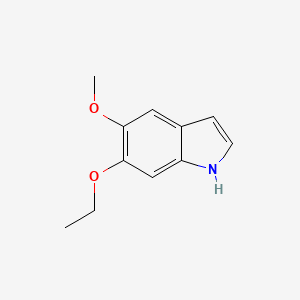

![(5H-imidazo[5,1-a]isoindol-5-yl)methanamine](/img/structure/B15219722.png)
![Benzoic acid, 3-[2-oxo-3-[4-(trifluoromethyl)phenyl]-1-imidazolidinyl]-](/img/structure/B15219725.png)
